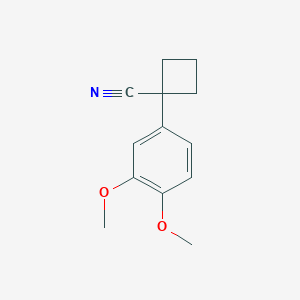

1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile

Description

1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile is a cyclobutane-based nitrile derivative featuring a 3,4-dimethoxyphenyl substituent. Its molecular formula is C₁₃H₁₅NO₂, with an average molecular mass of 217.27 g/mol. The compound’s structure comprises a cyclobutane ring fused to a carbonitrile group and a phenyl ring substituted with two methoxy groups at the 3- and 4-positions.

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-15-11-5-4-10(8-12(11)16-2)13(9-14)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIUDDCUDAJTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCC2)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602210 | |

| Record name | 1-(3,4-Dimethoxyphenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147406-21-1 | |

| Record name | 1-(3,4-Dimethoxyphenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile typically involves the reaction of 3,4-dimethoxybenzyl cyanide with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product .

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclobutanemethanol derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted .

Comparison with Similar Compounds

1-(3-Chlorophenyl)cyclobutanecarbonitrile

This analog replaces the 3,4-dimethoxy groups with a single 3-chloro substituent. Key differences include:

- Molecular formula: C₁₁H₁₀ClN (vs. C₁₃H₁₅NO₂ for the dimethoxy compound).

- Average mass : 191.66 g/mol (vs. 217.27 g/mol) .

- Substituent electronic effects : The chloro group is electron-withdrawing, reducing the phenyl ring’s electron density compared to the electron-donating methoxy groups. This difference may alter solubility, reactivity in nucleophilic substitutions, or stability under acidic/basic conditions.

Lignin Model Compounds with 3,4-Dimethoxyphenyl Groups

highlights β-O-4-linked lignin analogs (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone). While structurally distinct from the target compound, these models demonstrate that 3,4-dimethoxy substituents accelerate β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/l KOtBu at 30°C) . This suggests that methoxy groups enhance reactivity in electron-deficient environments, a property that may extend to the target compound’s behavior in similar systems.

Data Table: Key Properties of Compared Compounds

Research Findings and Mechanistic Insights

- Substituent Electronic Effects : The 3,4-dimethoxy groups in lignin models increase susceptibility to alkaline cleavage due to enhanced electron density at the reaction site, facilitating deprotonation or nucleophilic attack . In contrast, the chloro-substituted analog lacks such activating effects, likely exhibiting slower reaction kinetics in comparable systems .

- Steric and Solubility Considerations: The bulkier methoxy groups in the target compound may reduce solubility in nonpolar solvents compared to the chloro analog. However, the polar nitrile group could mitigate this effect.

- Stability Under Alkaline Conditions : While the target compound lacks a β-O-4 bond, its 3,4-dimethoxy substituents may render it prone to oxidation or demethylation under strong alkaline conditions, analogous to the formation of 3,4-dimethoxybenzoic acid observed in lignin model systems .

Biological Activity

1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile (CAS Number: 147406-21-1) is an organic compound characterized by a cyclobutane ring and a cyano group attached to a phenyl moiety with two methoxy substituents. Its molecular formula is C13H15NO2, with a molar mass of approximately 217.26 g/mol. This compound has garnered interest for its potential biological activities and applications in organic synthesis, particularly as an intermediate in pharmaceutical development.

Chemical Structure and Properties

The unique structure of this compound influences its chemical reactivity and biological activity. The presence of the methoxy groups on the phenyl ring enhances its lipophilicity, potentially affecting its interactions with biological membranes and targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO2 |

| Molar Mass | 217.26 g/mol |

| Chemical Structure | Chemical Structure |

Anticancer Potential

Recent studies suggest that compounds similar to this compound exhibit anticancer properties. For instance, related compounds have demonstrated the ability to inhibit histone methyltransferase G9a, which plays a role in cancer cell proliferation. Inhibiting G9a leads to reduced levels of H3K9me2, a marker associated with oncogenic expression patterns .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may interact with various biological targets, influencing metabolic pathways that could be exploited for therapeutic purposes.

Case Studies and Research Findings

Case Study 1: Anticancer Activity

A study focused on the effects of related compounds on MV4;11 cells demonstrated that treatment with these compounds resulted in significant growth inhibition and altered cell cycle dynamics. The findings suggest potential pathways through which this compound may exert similar effects .

Table: Growth Inhibition Data

| Compound | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)carbonitrile | 12.5 | Increased apoptosis |

| Control | >50 | No significant effect |

Case Study 2: Enzyme Interaction

Research indicates that the structural features of this compound facilitate interactions with key enzymes involved in metabolic regulation. This interaction profile positions it as a candidate for further exploration in drug development targeting metabolic disorders.

Q & A

Q. What are the optimized synthetic routes for 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis typically involves cycloaddition or ring-closing strategies. For example, reacting 3,4-dimethoxyphenyl precursors with cyclobutane-forming agents (e.g., via [2+2] photocycloaddition) under controlled temperatures (50–80°C) can yield the cyclobutane core. Catalytic systems like Pd(dppf)Cl₂ may enhance coupling efficiency, while solvent polarity (ACN/DMF mixtures) influences regioselectivity. Post-synthetic modifications, such as nitrile group introduction via nucleophilic substitution, require careful pH monitoring to avoid byproducts. Yield optimization often involves iterative adjustments of reaction time, temperature, and stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer: Combined use of ¹H/¹³C NMR and X-ray crystallography is critical. In NMR, the cyclobutane ring protons appear as distinct multiplet signals (δ 2.5–3.5 ppm), while the nitrile group shows a sharp peak at ~110–120 ppm in ¹³C spectra. X-ray diffraction confirms spatial arrangement, particularly the dihedral angle between the dimethoxyphenyl and cyclobutane moieties, which impacts electronic conjugation. IR spectroscopy (C≡N stretch ~2240 cm⁻¹) and high-resolution mass spectrometry (HRMS) validate molecular weight and functional groups .

Q. What are the primary research applications of this compound in medicinal chemistry, particularly in lead compound development?

Methodological Answer: The compound serves as a scaffold for kinase inhibitors due to its rigid cyclobutane core and electron-rich aromatic system. Researchers modify the nitrile group to introduce bioisosteres (e.g., tetrazoles) for enhanced binding to ATP pockets. Its dimethoxy groups participate in π-stacking interactions with hydrophobic residues in target proteins, making it valuable in structure-activity relationship (SAR) studies. Prioritize cytotoxicity assays across diverse cell lines to evaluate selectivity .

Q. How does the electronic environment of the 3,4-dimethoxyphenyl group influence the reactivity of the cyclobutane carbonitrile core in cross-coupling reactions?

Methodological Answer: The electron-donating methoxy groups activate the phenyl ring toward electrophilic substitution, directing reactivity to the ortho/para positions. This electronic bias stabilizes intermediates in Suzuki-Miyaura couplings, enabling selective functionalization of the cyclobutane ring. Use DFT calculations to map charge distribution and predict regioselectivity. Experimental validation via controlled reactions with aryl halides (e.g., 4-iodotoluene) under Pd catalysis is recommended .

Advanced Research Questions

Q. What strategies can resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Employ polarizable continuum models (PCM) in DFT calculations to account for solvation. Compare experimental NMR chemical shifts with computed values using software like Gaussian or ORCA. For X-ray vs. computational structure mismatches, analyze thermal ellipsoids to assess dynamic disorder. Multi-technique validation (e.g., combining XRD, NOESY, and MD simulations) enhances accuracy .

Q. How can researchers design interaction studies to evaluate the binding affinity of this compound with kinase targets?

Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for real-time binding kinetics. Immobilize the kinase on a sensor chip and inject the compound at varying concentrations (1 nM–10 µM) to calculate . Competitive assays with ATP analogs (e.g., ADP-Glo™) quantify inhibition potency. Pair with molecular docking (AutoDock Vina) to map binding poses, focusing on hydrogen bonds between methoxy groups and conserved lysine residues .

Q. What advanced computational methods are recommended to model the steric effects of the cyclobutane ring in this compound during drug-target docking simulations?

Methodological Answer: Molecular dynamics (MD) simulations with explicit solvent models (TIP3P water) capture ring puckering and torsional strain. Use QM/MM hybrid methods to refine interactions at the binding site. Software like Schrödinger’s Induced Fit Docking (IFD) accommodates ligand flexibility, while MM-GBSA calculations estimate binding free energy. Validate against mutagenesis data (e.g., alanine scanning) to confirm critical steric contacts .

Q. How should researchers address contradictions in biological activity data across different cell lines for this compound?

Methodological Answer: Conduct pharmacokinetic profiling to assess cellular uptake differences (e.g., via LC-MS quantification of intracellular concentrations). Evaluate efflux pump activity (e.g., P-glycoprotein) using inhibitors like verapamil. Perform transcriptomic analysis (RNA-seq) to identify expression variations in target proteins. Normalize activity data using cell viability controls (MTT assays) and replicate experiments across ≥3 biological replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.